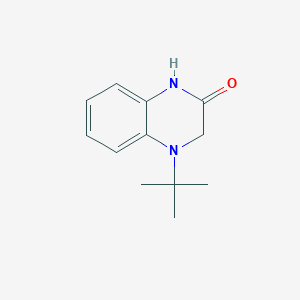
4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant in Polyethylene Production
4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is related to compounds like 2,6-Di-(tert-butyl)-4-methylphenol, which are widely used antioxidants in the production of polyethylene. The oxidation products of these antioxidants can lead to discoloration in polyethylene film. For instance, 2,6-Di-(tert-butyl)-4-methylphenol forms 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone upon oxidation, affecting the aesthetic quality of polyethylene films (Daun et al., 1974).
Antimalarial Drug Candidate
A derivative of the compound, N-tert-Butyl isoquine (GSK369796), was developed as an antimalarial drug candidate. This molecule was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic factors, showing excellent activity against Plasmodium falciparum in vitro and in rodent malaria models (O’Neill et al., 2009).
Chemical Synthesis and Functionalization
The compound has relevance in chemical synthesis, particularly in the functionalization of quinoxalines. For example, a study presented a protocol for preparing quinoxaline-3-carbonyl compounds from quinoxalin-2(1H)-ones. This method is notable for its mild conditions and use of readily available materials, indicating potential applications in drug synthesis and material science (Xie et al., 2019).
Tissue-specific Enzyme Induction in Cancer Protection
Research on tert-butyl derivatives has shown that they can induce detoxifying enzymes in the liver and other tissues, contributing to anticarcinogenic effects. For example, 2(3)-tert-butyl-4-hydroxyanisole (BHA) and related compounds have been found to induce enzymes like glutathione S-transferases and quinone reductase in specific tissues, suggesting a role in cancer protection (De Long et al., 1985).
Eigenschaften
IUPAC Name |
4-tert-butyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)14-8-11(15)13-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDRHJVNYYZJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

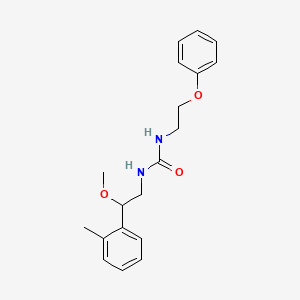

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)

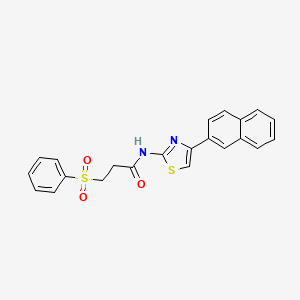
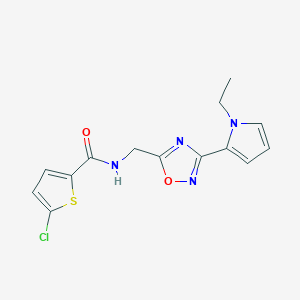
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)
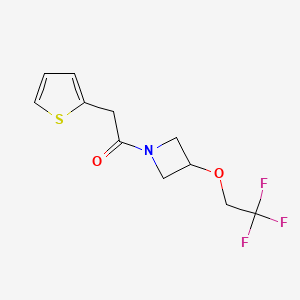
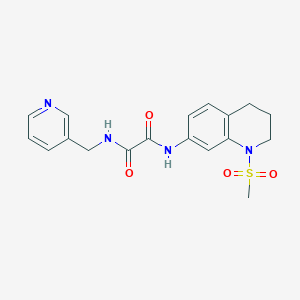
methanesulfonamide](/img/structure/B2415381.png)